molecular formula C17H18ClN5O7 B11533925 1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL

Cat. No.: B11533925
M. Wt: 439.8 g/mol
InChI Key: SQGZYCYQDLUUIW-UHFFFAOYSA-N
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Description

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL is a complex organic compound characterized by the presence of both chloro and nitro functional groups on an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL typically involves multi-step organic reactions. The initial step often includes the nitration of an aromatic compound to introduce nitro groups. This is followed by chlorination to add chloro groups. The final steps involve the formation of the amino and propanol groups through amination and reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure maximum yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.

    Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions include amino derivatives, nitroso compounds, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL involves its interaction with specific molecular targets and pathways. The nitro and chloro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-nitrophenol: A simpler compound with similar functional groups but lacking the additional amino and propanol groups.

    2,4-Dinitrophenol: Another related compound with two nitro groups but without the chloro and amino functionalities.

Uniqueness

1-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}(2,4-dinitrophenyl)amino)propan-2-OL is unique due to its combination of chloro, nitro, amino, and propanol groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H18ClN5O7

Molecular Weight

439.8 g/mol

IUPAC Name

1-[N-[2-(2-chloro-4-nitroanilino)ethyl]-2,4-dinitroanilino]propan-2-ol

InChI

InChI=1S/C17H18ClN5O7/c1-11(24)10-20(16-5-3-13(22(27)28)9-17(16)23(29)30)7-6-19-15-4-2-12(21(25)26)8-14(15)18/h2-5,8-9,11,19,24H,6-7,10H2,1H3

InChI Key

SQGZYCYQDLUUIW-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CCNC1=C(C=C(C=C1)[N+](=O)[O-])Cl)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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